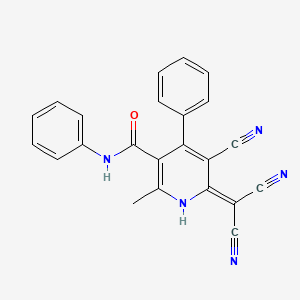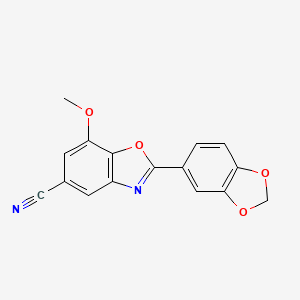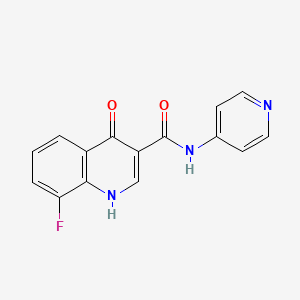
5-cyano-6-(dicyanomethylidene)-2-methyl-N,4-diphenyl-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of acetoacetic ester, aromatic aldehydes, and malononitrile dimer in the presence of sodium nitrite . This reaction proceeds through a series of condensation and cyclization steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor activity.
Materials Science: Due to its unique electronic properties, it is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by promoting the accumulation of reactive oxygen species and causing cell cycle arrest in the G0/G1 phase . This leads to the inhibition of cell proliferation and tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives
- Ethyl 4-aryl-2-methyl-5-cyano-6-(dicyanomethylidene)-1,6-dihydropyridine-3-carboxylates
Uniqueness
5-CYANO-6-(DICYANOMETHYLIDENE)-2-METHYL-N4-DIPHENYL-16-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of cyano and dicyanomethylidene groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C23H15N5O |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
5-cyano-6-(dicyanomethylidene)-2-methyl-N,4-diphenyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C23H15N5O/c1-15-20(23(29)28-18-10-6-3-7-11-18)21(16-8-4-2-5-9-16)19(14-26)22(27-15)17(12-24)13-25/h2-11,27H,1H3,(H,28,29) |
Clave InChI |
PDUUNJMZTNOZOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C(C#N)C#N)N1)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)
![N-(2-(1H-Imidazol-1-yl)ethyl)-2-(3-oxo-2-(pyridin-3-ylmethyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-7-yl)acetamide](/img/structure/B11045516.png)
![3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one](/img/structure/B11045524.png)


![N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide](/img/structure/B11045529.png)
![6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11045534.png)
![3-(Propan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045541.png)
![diethyl (2Z)-2-[(1,2,3,5-tetramethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11045549.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole](/img/structure/B11045561.png)
![4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid](/img/structure/B11045579.png)
![2'-(morpholin-4-yl)-2,4',7'-trioxo-1,2,4',6',7',8'-hexahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11045584.png)
